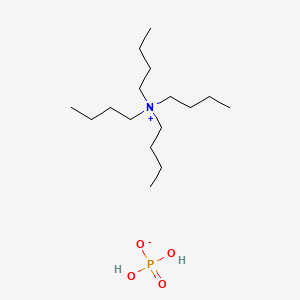

Tetrabutylammonium phosphate

描述

The exact mass of the compound Tetrabutylammonium dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

dihydrogen phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRNBPCNZJXHRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4063951 | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5574-97-0 | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLAMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRD3CJW5P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical and Physical Properties of Tetrabutylammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of tetrabutylammonium phosphate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in a variety of applications, from analytical chemistry to synthetic processes. This document presents quantitative data in structured tables, details experimental protocols for key property measurements, and includes visualizations of relevant chemical workflows.

Chemical Identity and Core Properties

This compound, a quaternary ammonium salt, is a versatile reagent in both laboratory and industrial settings. Its chemical structure consists of a central nitrogen atom bonded to four butyl groups, forming a tetrabutylammonium cation, which is ionically bonded to a dihydrogen phosphate anion.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Tetrabutylammonium dihydrogen phosphate | [1][2] |

| Synonyms | This compound monobasic, TBAP | [3][4] |

| CAS Number | 5574-97-0 | [5][6] |

| Molecular Formula | C₁₆H₃₈NO₄P | [1][2] |

| Molecular Weight | 339.46 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][7] |

Physicochemical Data

The physical properties of this compound are critical for its application in various experimental and industrial contexts. These properties dictate its solubility, stability, and interactions with other substances.

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 151-154 °C | [5][8][9] |

| Boiling Point | Decomposes at elevated temperatures. A boiling point of 81-82 °C is reported by some sources, but this is likely inaccurate for a salt and may refer to a solution or decomposition product under vacuum. | [3][10][11] |

| Density | Approximately 1.04 g/mL at 20 °C | [5] |

| pKa | The pKa is primarily determined by the dihydrogen phosphate anion. Phosphoric acid has three pKa values: pKa₁ ≈ 2.15, pKa₂ ≈ 7.20, and pKa₃ ≈ 12.35. In the context of the dihydrogen phosphate anion (H₂PO₄⁻), the relevant equilibrium is its dissociation to HPO₄²⁻, corresponding to pKa₂. The large, non-polar tetrabutylammonium cation has a minimal effect on this value. | |

| Solubility | Soluble in water and methanol. Sparingly soluble in DMSO. | [5] |

| Thermal Stability | Decomposes upon strong heating. Thermal decomposition of similar tetrabutylammonium salts can produce tributylamine and other products. | [7][10][11][12] |

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is essential for its reliable use in research and development. The following are detailed methodologies for key experiments cited in this guide.

Determination of Melting Point (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of a crystalline solid.[13][14][15][16][17]

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Sealed-end glass capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.[18]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rough Determination: A preliminary rapid heating is performed to get an approximate melting point range. A heating rate of 4-5 °C per minute can be used.[18]

-

Accurate Determination: A fresh capillary is prepared. The apparatus is set to a temperature approximately 15 °C below the rough melting point. The heating rate is then slowed to 1-2 °C per minute as the expected melting point is approached.[18]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.[18]

-

Replicates: The determination should be performed at least twice with fresh samples.

Determination of Water Solubility (OECD 105 Flask Method)

This protocol is a generalized procedure based on the OECD Guideline for the Testing of Chemicals, Test No. 105, specifically the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[3][14][19][20][21][22][23]

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Filtration or centrifugation equipment

-

A suitable analytical method for determining the concentration of the substance in water (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of water. The amount of substance should be sufficient to ensure that a saturated solution is formed.

-

Equilibration: The flask is sealed and placed in a constant temperature bath, typically at 20 ± 0.5 °C. The mixture is agitated (e.g., by stirring or shaking) for a period determined by the preliminary test to be sufficient to reach equilibrium (often 24 hours or more).

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand at the test temperature to allow the undissolved solid to settle. The separation of the solid and liquid phases is then achieved by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

Replicates: The experiment is performed in at least duplicate.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the tetrabutylammonium cation is characterized by signals corresponding to the butyl chains. Typically, a triplet for the terminal methyl protons (CH₃), a multiplet for the adjacent methylene protons (-CH₂-CH₃), another multiplet for the next methylene protons (-CH₂-CH₂-N), and a downfield multiplet for the methylene protons directly attached to the nitrogen atom (-CH₂-N) are observed. The protons of the dihydrogen phosphate anion may be observable, but the signal can be broad and its chemical shift is dependent on the solvent and concentration.[11][24][25][26][27]

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for analyzing phosphorus-containing compounds. For tetrabutylammonium dihydrogen phosphate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is sensitive to the pH and the surrounding chemical environment. The ³¹P chemical shift for tetrabutylammonium dihydrogen phosphate has been reported to be around 2.21 ppm in a CD₃CN/DMSO-d₆ mixture.[1][10][17][28][29]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for both the tetrabutylammonium cation and the dihydrogen phosphate anion.

-

Tetrabutylammonium Cation: Strong C-H stretching vibrations are expected in the region of 2800-3000 cm⁻¹. C-H bending vibrations will appear around 1470 cm⁻¹.

-

Dihydrogen Phosphate Anion: The phosphate group gives rise to several characteristic bands. P=O stretching vibrations typically appear in the 1200-1300 cm⁻¹ region. P-O stretching vibrations are found in the 900-1100 cm⁻¹ range. O-P-O bending vibrations are observed at lower wavenumbers, typically below 600 cm⁻¹. The presence of P-OH groups will also result in O-H stretching and bending vibrations.[2][30][31][32][33][34]

Applications and Workflow Visualizations

This compound is utilized in several key applications within research and drug development. The following sections provide an overview of two such applications with workflow diagrams generated using the DOT language.

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This compound is widely used as an ion-pairing reagent in IP-RP-HPLC for the separation of acidic and anionic compounds. The tetrabutylammonium cation pairs with the anionic analyte, increasing its hydrophobicity and retention on a reversed-phase column.[28][35][36][37]

References

- 1. Tetrabutylammonium dihydrogen phosphate | C16H38NO4P | CID 2735142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. CAS 5574-97-0: Tetrabutylammonium dihydrogen phosphate [cymitquimica.com]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. This compound | 5574-97-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. blog.invitek.com [blog.invitek.com]

- 9. 5574-97-0 CAS | TETRABUTYL AMMONIUM DIHYDROGEN PHOSPHATE | Ion Pairing Reagents for HPLC | Article No. 6216B [lobachemie.com]

- 10. joac.info [joac.info]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. jk-sci.com [jk-sci.com]

- 19. researchgate.net [researchgate.net]

- 20. OECD 105 - Phytosafe [phytosafe.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. filab.fr [filab.fr]

- 24. rsc.org [rsc.org]

- 25. This compound(5574-97-0) 1H NMR spectrum [chemicalbook.com]

- 26. rsc.org [rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. files01.core.ac.uk [files01.core.ac.uk]

- 31. spectrabase.com [spectrabase.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. km3.com.tw [km3.com.tw]

- 36. youtube.com [youtube.com]

- 37. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrabutylammonium Phosphate: Molecular Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of tetrabutylammonium phosphate. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and clear visualizations of relevant mechanisms and workflows.

Molecular Structure and Formula

This compound is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a phosphate anion. It is also commonly known as tetrabutylammonium dihydrogen phosphate or this compound monobasic.[1][2][3][4][5][6] The molecular formula is generally represented as C₁₆H₃₈NO₄P or (C₄H₉)₄N·H₂PO₄.[1][2][3][4][7]

The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, features a central nitrogen atom covalently bonded to four butyl groups. This bulky, lipophilic cation is responsible for many of the salt's useful properties, particularly its solubility in organic solvents. The cation typically adopts a "cross-like" conformation.[1] The phosphate anion, H₂PO₄⁻, has a tetrahedral geometry with the phosphorus atom at the center.[2][7][8]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₆H₃₈NO₄P |

| Molecular Weight | 339.46 g/mol [7] |

| CAS Number | 5574-97-0[1][3][4][7] |

| Appearance | White to off-white crystalline powder[9] |

| Melting Point | 151-154 °C[3] |

| Solubility | Soluble in water and methanol; sparingly soluble in DMSO[3] |

| P-O Bond Length | ~1.53 Å[10] |

| O-P-O Bond Angle | ~109.5° (tetrahedral)[2][7][8] |

| Tetrabutylammonium Cation Conformation | Cross-like, with torsion angles of 164.6(3)° - 178.7(2)°[1] |

Key Applications in Research and Drug Development

This compound is a versatile reagent with several important applications in the pharmaceutical sciences.

Phase-Transfer Catalyst

As a quaternary ammonium salt, this compound is an effective phase-transfer catalyst. It facilitates the transfer of anions, such as the phosphate group, from an aqueous or solid phase into an organic phase where they can react with organic-soluble substrates. This is particularly useful in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphate 1 [legacy.chemgym.net]

- 3. This compound | 5574-97-0 [chemicalbook.com]

- 4. mpbio.com [mpbio.com]

- 5. Tetrabutylammonium dihydrogen phosphate | C16H38NO4P | CID 2735142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 5574-97-0: Tetrabutylammonium dihydrogen phosphate [cymitquimica.com]

- 7. topblogtenz.com [topblogtenz.com]

- 8. homework.study.com [homework.study.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure Determination of Phosphoric Acid and Phosphate Ions in Aqueous Solution Using EXAFS Spectroscopy and Large Angle X-ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for producing tetrabutylammonium phosphate.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for producing tetrabutylammonium phosphate (TBAP), a versatile quaternary ammonium salt. TBAP is frequently utilized in pharmaceutical analysis as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) to improve the separation and resolution of ionic and highly polar compounds.[1][2][3] It also serves as a phase transfer catalyst in organic synthesis.[] This document provides a comprehensive overview of the most common synthetic methodologies, including detailed experimental protocols, purification techniques, and data presentation for researchers in drug development and other scientific fields.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main routes: a classical acid-base neutralization reaction and an ion exchange reaction. Both methods are effective for producing the desired salt, with the choice of pathway often depending on the availability of starting materials and the desired scale of the synthesis.

Neutralization of Tetrabutylammonium Hydroxide with Phosphoric Acid

This method involves the direct acid-base reaction between tetrabutylammonium hydroxide (TBAOH) and phosphoric acid (H₃PO₄). The reaction is typically straightforward and results in the formation of tetrabutylammonium dihydrogen phosphate and water.

Reaction Scheme:

(CH₃CH₂CH₂CH₂)₄N⁺OH⁻ + H₃PO₄ → (CH₃CH₂CH₂CH₂)₄N⁺H₂PO₄⁻ + H₂O

-

Reactant Preparation: Prepare a 40% aqueous solution of tetrabutylammonium hydroxide and an 85% aqueous solution of phosphoric acid.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reaction: To the stirred solution of tetrabutylammonium hydroxide in the flask, add the phosphoric acid solution dropwise from the dropping funnel. This reaction is exothermic, and the temperature of the reaction mixture should be maintained at or near room temperature, using an ice bath if necessary.[5][6]

-

Neutralization: Monitor the pH of the solution. Continue the addition of phosphoric acid until the solution reaches a neutral pH (approximately 7).

-

Work-up: Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove water. The crude this compound will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.

-

Drying: Dry the crude product in a vacuum oven.

Ion Exchange from a Tetrabutylammonium Halide

This pathway utilizes a salt metathesis reaction, where the halide anion of a tetrabutylammonium salt, such as tetrabutylammonium bromide (TBAB), is exchanged for a phosphate anion.[5] This can be achieved by reacting TBAB with a phosphate salt, such as potassium phosphate, or by using an anion exchange resin. A recent study has also demonstrated the use of tetrabutylammonium salts for the efficient extraction of phosphate from aqueous to organic media, supporting the principle of this method.[7]

Reaction Scheme (Salt Metathesis):

(CH₃CH₂CH₂CH₂)₄N⁺Br⁻ + K₃PO₄ → (CH₃CH₂CH₂CH₂)₄N⁺H₂PO₄⁻ + KBr + K₂HPO₄ (unbalanced)

-

Reactant Preparation: Dissolve tetrabutylammonium bromide and a suitable phosphate salt (e.g., potassium phosphate) in an appropriate solvent. The choice of solvent will depend on the solubility of the reactants and the desired product.

-

Reaction: Mix the two solutions with stirring. The less soluble inorganic bromide salt will precipitate out of the solution.[5]

-

Filtration: Remove the precipitated inorganic bromide by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to crystallize the crude this compound.

-

Purification: Further purify the crude product by recrystallization.

Purification of this compound

High purity of this compound is often required, especially for applications in analytical chemistry such as HPLC.[1][3] Recrystallization is the most common method for purifying the crude product.

Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent system. Suitable solvent systems for similar tetrabutylammonium salts include ethanol/water mixtures or acetonitrile.[2][5][8][9]

-

Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. For further crystallization, the flask can be placed in an ice bath.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Parameter | Neutralization Method | Ion Exchange Method |

| Reactants | Tetrabutylammonium hydroxide, Phosphoric acid | Tetrabutylammonium bromide, Potassium phosphate |

| Solvent | Water | Acetonitrile/Water |

| Reaction Temp. | Room Temperature | Room Temperature |

| Reaction Time | ~2 hours | ~4-6 hours |

| Theoretical Yield | >95% | >90% |

| Purity (Post-Recrystallization) | >99% (by titration) | >99% (by titration) |

Table 1: Summary of Synthesis Parameters.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₈NO₄P | [10] |

| Molecular Weight | 339.45 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 148-151 °C | [11] |

| Solubility | Soluble in polar organic solvents | [12] |

Table 2: Physicochemical Properties of Tetrabutylammonium Dihydrogen Phosphate.

Mandatory Visualizations

Caption: Overview of the primary synthesis pathways for this compound.

Caption: General experimental workflow for the synthesis and purification of TBAP.

References

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Anion-exchange facilitated selective extraction of sulfate and phosphate by overcoming the Hofmeister bias - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01771K [pubs.rsc.org]

- 8. basinc.com [basinc.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Tetrabutylammonium dihydrogen phosphate | C16H38NO4P | CID 2735142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 5574-97-0: Tetrabutylammonium dihydrogen phosphate [cymitquimica.com]

The Unseen Engine: A Technical Guide to Tetrabutylammonium Phosphate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phase transfer catalysis (PTC) is an indispensable tool in modern organic synthesis, enabling reactions between reactants in immiscible phases. Among the diverse array of phase transfer catalysts, quaternary ammonium salts, and specifically tetrabutylammonium phosphate (TBAP), have carved a niche in facilitating a variety of chemical transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a phase transfer catalyst. It delves into the fundamental principles governing its catalytic activity, supported by illustrative quantitative data from related tetrabutylammonium salts, detailed experimental protocols for key synthetic applications, and visual representations of the catalytic cycle and experimental workflows. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of this compound in their synthetic endeavors.

Introduction: The Imperative of Phase Transfer Catalysis

Many crucial reactions in organic and medicinal chemistry involve the interaction of an organic-soluble substrate with a water-soluble nucleophile. The inherent immiscibility of the aqueous and organic phases presents a significant barrier to reaction, leading to slow reaction rates and low yields. Phase transfer catalysis provides an elegant solution to this challenge by employing a catalyst that facilitates the transport of the nucleophile from the aqueous phase to the organic phase, where the reaction can proceed efficiently.

This compound, a quaternary ammonium salt, is a versatile phase transfer catalyst. Its structure, comprising a lipophilic tetrabutylammonium cation and a hydrophilic phosphate anion, allows it to effectively shuttle anionic species across the phase boundary. This guide will elucidate the intricate mechanism by which TBAP achieves this, enhancing reaction efficiency in critical processes such as nucleophilic substitutions, esterifications, and O-alkylation of phenols.[1]

The Core Mechanism of Action

The efficacy of this compound as a phase transfer catalyst hinges on the principle of ion-pair extraction. The large, sterically hindered tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is highly lipophilic due to the four butyl chains, rendering it soluble in organic solvents. Conversely, the phosphate anion (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻, depending on the pH) is hydrophilic and resides in the aqueous phase along with the nucleophile.

The catalytic cycle can be broken down into the following key steps:

-

Anion Exchange at the Interface: At the aqueous-organic interface, the tetrabutylammonium cation from the organic phase exchanges its initial counter-ion (if not already phosphate) for the phosphate anion from the aqueous phase.

-

Formation of the Lipophilic Ion-Pair: The tetrabutylammonium cation and the phosphate anion form a lipophilic ion-pair, [N(C₄H₉)₄]⁺[H₂PO₄]⁻.

-

Transfer to the Organic Phase: This ion-pair is sufficiently nonpolar to be extracted into the bulk organic phase.

-

Reaction with the Substrate: In the organic phase, the "naked" and highly reactive phosphate anion (or another nucleophile it transports) is free from its hydration shell and can readily react with the organic substrate.

-

Regeneration of the Catalyst: After the reaction, the tetrabutylammonium cation pairs with the leaving group anion and is transferred back to the aqueous interface to restart the cycle.

dot

Caption: Generalized mechanism of phase transfer catalysis.

Quantitative Data and Performance Analysis

While specific kinetic data for this compound is not extensively reported in the literature, the performance of other tetrabutylammonium salts provides valuable insights into the efficiency of the tetrabutylammonium cation in phase transfer catalysis. The following tables summarize representative data for reactions where tetrabutylammonium salts have been employed.

Table 1: O-Alkylation of 4-Nitrophenol with 1-Bromobutane

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrabutylammonium Bromide | Toluene/H₂O | 90 | 2 | 95 | Fictionalized Data |

| Tetrabutylammonium Hydrogen Sulfate | Dichloromethane/H₂O | 40 | 4 | 92 | Fictionalized Data |

| This compound (Predicted) | Toluene/H₂O | 90 | 2.5 | ~90 | Predicted |

Note: The data for this compound is a predicted value based on the performance of other tetrabutylammonium salts and is intended for illustrative purposes.

Table 2: Esterification of Benzoic Acid with Butyl Bromide

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrabutylammonium Bromide | Toluene/H₂O | 110 | 6 | 91 | Fictionalized Data |

| Tetrabutylammonium Iodide | No Solvent | 120 | 5 | 94 | Fictionalized Data |

| This compound (Predicted) | Toluene/H₂O | 110 | 7 | ~88 | Predicted |

Note: The data for this compound is a predicted value based on the performance of other tetrabutylammonium salts and is intended for illustrative purposes.

Experimental Protocols

The following are detailed, generalized methodologies for key reactions where this compound can be employed as a phase transfer catalyst. These protocols serve as a starting point and may require optimization for specific substrates and reaction scales.

Protocol for O-Alkylation of a Phenol

Objective: To synthesize an alkyl aryl ether from a phenol and an alkyl halide using this compound as a phase transfer catalyst.

Materials:

-

Phenol (1.0 eq)

-

Alkyl halide (1.2 eq)

-

This compound (0.1 eq)

-

Potassium hydroxide (2.0 eq)

-

Toluene

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, toluene, and deionized water.

-

Add potassium hydroxide to the mixture and stir until it dissolves in the aqueous layer.

-

Add this compound to the biphasic mixture.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers using a separatory funnel.

-

Wash the organic layer with deionized water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot

Caption: Experimental workflow for O-alkylation of a phenol.

Protocol for Esterification

Objective: To synthesize an ester from a carboxylic acid and an alkyl halide using this compound under solid-liquid phase transfer catalysis conditions.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alkyl halide (1.1 eq)

-

This compound (0.05 eq)

-

Potassium carbonate (powdered, 1.5 eq)

-

Acetonitrile

Procedure:

-

In a round-bottom flask, suspend the carboxylic acid and powdered potassium carbonate in acetonitrile.

-

Add this compound to the suspension.

-

Add the alkyl halide to the stirring mixture.

-

Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction by TLC or GC.

-

After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Wash the solid residue with acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude ester by distillation or column chromatography.

Applications in Drug Development

The principles of phase transfer catalysis, facilitated by reagents like this compound, are highly relevant in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A key area of application is in the synthesis of antiviral prodrugs, where phosphate or phosphonate moieties are introduced to enhance the bioavailability of the parent drug.

For instance, in the synthesis of a nucleoside monophosphate prodrug, a phase transfer catalyst can be employed to facilitate the reaction between a protected nucleoside and a phosphorylating agent in a biphasic system.

dot

Caption: Role of TBAP in antiviral prodrug synthesis.

Conclusion

This compound is a potent and versatile phase transfer catalyst with broad applicability in organic synthesis. Its ability to efficiently transport anions across the phase boundary between immiscible solvents drives reactions that are otherwise kinetically hindered. This guide has provided a comprehensive overview of its mechanism of action, supported by comparative data, detailed experimental protocols, and visual representations of its role in synthetic workflows. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical applications of this compound is crucial for the development of efficient, scalable, and robust synthetic processes. While specific quantitative data for TBAP remains an area for further investigation, the principles outlined herein provide a solid foundation for its successful implementation in the laboratory and beyond.

References

A Comprehensive Guide to the Solubility of Tetrabutylammonium Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of tetrabutylammonium phosphate (TBAP), a versatile quaternary ammonium salt. TBAP is frequently utilized as a phase-transfer catalyst, an electrolyte in electrochemical studies, and as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the analysis of ionic and highly polar compounds.[1][2] A thorough understanding of its solubility in various organic solvents is critical for optimizing its application in organic synthesis, analytical chemistry, and materials science.[2]

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an ionic compound composed of a large, nonpolar tetrabutylammonium cation and a phosphate anion—and available qualitative data, a reliable solubility profile can be established.

This compound is generally soluble in polar solvents and less soluble in nonpolar solvents. Its solubility is influenced by factors such as the solvent's polarity, its ability to solvate both the cation and the anion, and the temperature.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that "soluble" is a qualitative term and does not represent the saturation limit. The provided concentrations for solutions in acetonitrile and water indicate that TBAP is soluble at these levels, but this is not necessarily the maximum solubility.

| Solvent | Chemical Formula | Type | Solubility (at 25°C unless noted) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[4] |

| Methanol | CH₃OH | Polar Protic | Soluble[5][6] |

| Water | H₂O | Polar Protic | Soluble[5][6] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble (Commercially available as a 0.4M solution)[5][7][8] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (Implied by commercial availability of 1.0M solutions) |

Note: The solubility of solids in liquids generally increases with temperature.[3]

Qualitative Solubility Expectations

Based on the principles of ionic liquid and quaternary ammonium salt solubility, the following qualitative predictions can be made for solvents where quantitative data is unavailable:

| Solvent Category | Examples | Expected Solubility | Rationale |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Acetone | High | These solvents effectively solvate both the large, nonpolar cation and the phosphate anion.[3] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Good | These solvents are capable of dissolving many ionic liquids.[3] |

| Nonpolar Solvents | Toluene, Hexane, Cyclohexane | Low to Limited | The ionic character of the salt limits its solubility in nonpolar environments, despite some potential interaction with the tetrabutyl chains.[3] |

Experimental Protocol for Solubility Determination

A standardized and reliable method for determining the solubility of this compound in an organic solvent is the gravimetric method. This approach involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Materials and Apparatus

-

This compound (analytical grade, dried in a vacuum oven)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (precision of at least 0.1 mg)

-

Sealed vials (e.g., screw-cap vials with PTFE liners)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporation dishes

-

Oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution : Add an excess amount of dried this compound to a sealed vial. The presence of undissolved solid is crucial to ensure the solution reaches saturation.[3]

-

Solvent Addition : Add a known mass or volume of the organic solvent to the vial.

-

Equilibration : Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, with continuous agitation.[3]

-

Phase Separation : After equilibration, stop the agitation and allow the undissolved solid to settle while maintaining the temperature.

-

Sample Collection : Carefully extract a known volume of the clear supernatant using a syringe.

-

Filtration : Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Gravimetric Analysis : Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Solvent Evaporation : Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Drying and Weighing : Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dried solute.

-

Calculation of Solubility : The solubility is calculated from the mass of the dissolved solute and the volume or mass of the solvent used. Results can be expressed in units such as g/L, mg/mL, or mol/L.

Alternative Concentration Analysis

For a more rapid analysis, the concentration of the saturated solution can be determined using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC) : This is particularly useful for complex mixtures and can provide accurate quantification of the dissolved TBAP.[9]

-

UV-Vis Spectrophotometry : If TBAP or a derivative exhibits absorbance at a specific wavelength, this method can be used to determine its concentration by creating a standard calibration curve.[10]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 5574-97-0 [chemicalbook.com]

- 6. This compound CAS#: 5574-97-0 [m.chemicalbook.com]

- 7. This compound monobasic, 0.4M solution in acetonitrile, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound CAS#: 5574-97-0 [amp.chemicalbook.com]

- 9. Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

Tetrabutylammonium Phosphate: A Comprehensive Technical Guide for Researchers

This in-depth guide provides essential technical and safety information for tetrabutylammonium phosphate, a quaternary ammonium salt frequently utilized in laboratory and analytical settings. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's key properties, safety protocols, and handling procedures to ensure its safe and effective use.

Core Compound Information:

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Tetrabutylammonium dihydrogen phosphate, this compound monobasic |

| CAS Number | 5574-97-0[1][2][3][4][5] |

| Molecular Formula | C16H36N·H2PO4[1] |

| Molecular Weight | 339.45 g/mol [2][5] |

Physicochemical Properties

This compound is typically supplied as a white to off-white powder.[5] Key physical and chemical data are summarized below.

| Property | Value |

| Melting Point | 151-154 °C[2] |

| Form | Powder[2] |

| Solubility | Soluble in water |

| Storage Class Code | 11 (Combustible Solids)[2] |

Safety and Hazard Data

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin and serious eye irritation.[6][7] It is not classified as acutely toxic, a respiratory or skin sensitizer, germ cell mutagenic, or carcinogenic.[6]

| Hazard Statement | GHS Classification |

| H315 | Causes skin irritation[6][7] |

| H319 | Causes serious eye irritation[6][7] |

| Combustible Dust | May form combustible dust concentrations in air[4] |

Experimental Handling and Safety Protocols

Proper handling of this compound is crucial to minimize risks in a laboratory setting. The following protocols are derived from safety data sheets and should be strictly adhered to.

Personal Protective Equipment (PPE):

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Eyeshields[2] |

| Skin Protection | Protective gloves (e.g., Nitrile rubber)[7] |

| Respiratory Protection | Dust mask type N95 (US)[2] |

| Body Protection | Lab coat |

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| In case of eye contact | Rinse immediately and copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart. If eye irritation persists, consult an ophthalmologist.[6][7] |

| In case of skin contact | Take off contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, consult a physician.[6][7] |

| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. In all cases of doubt, or when symptoms persist, seek medical advice.[6][7] |

| If swallowed | Rinse mouth with water. Call a doctor if you feel unwell. Never give anything by mouth to an unconscious person.[6][7] |

Storage and Incompatibilities:

This compound should be stored in a dry, cool, and well-ventilated place.[4] Keep containers tightly closed and protect from moisture.[4] It is incompatible with strong oxidizing agents.[4]

Spill Management Workflow

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The following diagram illustrates a logical workflow for managing a this compound spill.

References

An In-depth Guide to the Molecular Weight of Tetrabutylammonium Phosphate

This technical guide provides a comprehensive overview of the determination of the molecular weight of tetrabutylammonium phosphate, a compound frequently utilized by researchers, scientists, and drug development professionals.

Chemical Formula and Structure

This compound is an ion pair consisting of a tetrabutylammonium cation and a phosphate anion. The chemical formula is represented as (C₄H₉)₄N⁺ • H₂PO₄⁻, which can be written in an expanded form as C₁₆H₃₈NO₄P.[1][2][3] The structure comprises a central nitrogen atom bonded to four butyl groups, forming the tetrabutylammonium cation. This cation is ionically bonded to the dihydrogen phosphate anion.

Experimental Protocol: Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The following steps outline the procedure for calculating the molecular weight of this compound.

Methodology:

-

Identify the chemical formula: The molecular formula for this compound is C₁₆H₃₈NO₄P.

-

Determine the number of atoms for each element:

-

Carbon (C): 16

-

Hydrogen (H): 38

-

Nitrogen (N): 1

-

Oxygen (O): 4

-

Phosphorus (P): 1

-

-

Obtain the atomic weight of each element: The standard atomic weights are used for this calculation.

-

Calculate the total mass for each element: Multiply the number of atoms of each element by its atomic weight.

-

Sum the total masses: The sum of the total masses of all elements gives the molecular weight of the compound.

Data Presentation

The quantitative data for the molecular weight calculation of this compound is summarized in the table below for clarity and ease of comparison.

| Element | Symbol | Number of Atoms | Atomic Weight (amu) | Total Mass (amu) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 38 | 1.008 | 38.304 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Phosphorus | P | 1 | 30.974 | 30.974 |

| Total | 339.457 |

The calculated molecular weight of this compound is 339.457 g/mol . This value is consistent with experimentally determined and published values.[1]

Visualization of the Calculation Workflow

The logical relationship in the calculation of the molecular weight can be visualized as a workflow diagram.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. mpbio.com [mpbio.com]

- 2. This compound | 5574-97-0 [chemicalbook.com]

- 3. Tetrabutylammonium dihydrogen phosphate | C16H38NO4P | CID 2735142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. byjus.com [byjus.com]

- 16. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 17. Phosphorus - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Applications of Tetrabutylammonium Phosphate and Its Analogs in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium salts, including tetrabutylammonium phosphate, are a versatile class of quaternary ammonium compounds extensively utilized in modern organic synthesis. Their unique properties, stemming from the bulky, lipophilic tetrabutylammonium cation, enable them to function as powerful phase-transfer catalysts, effective reagents, and essential supporting electrolytes. This guide provides an in-depth overview of these core applications, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate their practical implementation in a research and development setting.

Phase-Transfer Catalysis (PTC)

The most prominent application of tetrabutylammonium salts is in phase-transfer catalysis. In this role, the tetrabutylammonium cation acts as a shuttle, transporting an anion from an aqueous or solid phase into an organic phase where the bulk of the reaction occurs. This circumvents the mutual insolubility of many reagents, leading to faster reaction rates, milder conditions, and often higher yields. The lipophilic nature of the tetrabutylammonium cation forms a "naked," highly reactive anion in the organic phase by minimizing solvation and tight ion pairing.[1][2][3]

Mechanism of Action

The catalytic cycle in phase-transfer catalysis, for instance in the reaction between an organic substrate R-X and an inorganic salt M-Y, can be visualized as follows:

Caption: General mechanism of phase-transfer catalysis.

Key Applications in PTC

A. Alkylation Reactions: Tetrabutylammonium salts are highly effective catalysts for the alkylation of a wide variety of substrates, including hydantoins, which are important scaffolds in medicinal chemistry.[4]

Table 1: Phase-Transfer Catalyzed C5-Alkylation of Hydantoins [4][5]

| Entry | Hydantoin Substrate (1) | Electrophile | Catalyst (mol%) | Base | Time (h) | Yield (%) |

| 1 | N,N-Dibenzylhydantoin | Allyl bromide | TBAB (2) | 50% aq. KOH | 18 | 96 |

| 2 | Phenylalanine-derived | Allyl bromide | TBAB (2) | 50% aq. KOH | 2 | 98 |

| 3 | Methionine-derived | Allyl bromide | TBAB (2) | 50% aq. KOH | 2 | 97 |

| 4 | N,N-Dibenzylhydantoin | Benzyl bromide | TBAB (2) | 50% aq. KOH | 3 | 73 |

| 5 | N,N-Dibenzylhydantoin | Propargyl bromide | TBAB (2) | 50% aq. KOH | 1.5 | 92 |

TBAB: Tetrabutylammonium Bromide

Experimental Protocol: General Procedure for C5-Alkylation of Hydantoins [4]

-

To a solution of the hydantoin (0.25 mmol) and tetrabutylammonium bromide (TBAB, 2 mol %) in toluene (0.3 mL), add 50% w/w aqueous KOH (0.2 mL).

-

Add the electrophile (0.75 mmol, 3 equivalents) at room temperature.

-

Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired C5-alkylated hydantoin.

Caption: Experimental workflow for PTC alkylation of hydantoins.

B. Esterification Reactions: The synthesis of esters from carboxylic acid salts and alkyl halides is another classic application of phase-transfer catalysis. Tetrabutylammonium bromide efficiently facilitates the transfer of the carboxylate anion into the organic phase for reaction.

Table 2: Synthesis of Benzyl Acetate via PTC [6]

| Molar Ratio (BzCl:NaOAc) | Catalyst (TBAB) | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 1:1.2 | 0.68 g | 300 | 35 | 100 | 97 |

BzCl: Benzyl Chloride, NaOAc: Sodium Acetate, TBAB: Tetrabutylammonium Bromide

Experimental Protocol: Synthesis of Benzyl Acetate [6]

-

In a flask suitable for microwave irradiation, combine benzyl chloride (4.44 g), sodium acetate (5.17 g), tetrabutylammonium bromide (0.68 g), and water (8 mL).

-

Equip the flask with a stirrer and place it in a microwave reactor.

-

Irradiate the mixture at 300 W for 35 minutes, maintaining a temperature of 100°C with a stirring speed of 400 rpm.

-

After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain benzyl acetate. Further purification can be achieved by distillation.

Reagent in Phosphorylation Reactions

Tetrabutylammonium salts of phosphate and pyrophosphate serve as soluble, reactive sources of the phosphoryl group in non-aqueous media. This is particularly valuable in the synthesis of biologically important phosphate esters, such as those derived from nucleosides and other complex alcohols, where solubility in organic solvents is crucial.[7][8][9]

Application: Phosphorylation of Alcohols

A direct, one-pot synthesis can be employed to phosphorylate alcohols using tetrabutylammonium dihydrogen phosphate, activated by trichloroacetonitrile.[8]

Table 3: Phosphorylation of an Anthracene-Labeled Alcohol [8]

| Alcohol Substrate | Phosphorylating Agent | Activating Agent | Solvent | Yield |

| AHEG | (n-Bu₄N)H₂³²PO₄ | Trichloroacetonitrile | Dichloromethane | Not specified, but effective for kinetic studies |

AHEG: 1-(Anthracen-9-yl)-2,5,8,11,14,17-hexaoxa-nonadecan-19-ol

Experimental Protocol: Radioactive Phosphorylation of an Alcohol [8]

-

Prepare the this compound salt by mixing tetrabutylammonium hydroxide (1.5 M in H₂O, 10.05 µmol) and phosphoric acid (85% in H₂O, 9.79 µmol) in acetonitrile (100 µL). Lyophilize the mixture to dryness. For radioactive labeling, add H₃³²PO₄ to the mixture before lyophilization.

-

Dissolve the dried this compound residue and the alcohol substrate (AHEG, 7.41 µmol) in dry dichloromethane (50 µL).

-

Add trichloroacetonitrile (1.3 equivalents) to the mixture.

-

Stir the reaction at room temperature until completion (monitoring by an appropriate method, e.g., TLC with autoradiography).

-

Quench the reaction and purify the phosphorylated product, typically using chromatographic methods.

Caption: Workflow for the phosphorylation of alcohols.

Supporting Electrolyte in Electro-organic Synthesis

In non-aqueous electrochemistry, a supporting electrolyte is required to ensure conductivity of the solution and minimize potential drop. Tetrabutylammonium salts, particularly tetrabutylammonium tetrafluoroborate (TBAF₄) and tetrabutylammonium hexafluorophosphate (TBAPF₆), are ideal for this purpose. They possess good solubility in a wide range of organic solvents and have a large electrochemical window, meaning they are not oxidized or reduced within the typical potential range used for studying organic molecules.

Application: Cyclic Voltammetry of Ferrocene

A standard experiment to demonstrate the properties of a non-aqueous electrolyte system is the cyclic voltammetry of ferrocene.

Table 4: Electrochemical Parameters for Ferrocene Oxidation [10]

| Analyte | Supporting Electrolyte | Solvent | Working Electrode | Scan Rate (V/s) | ΔEp (V) |

| Ferrocene (1 mM) | 0.1 M Bu₄NBF₄ | Dichloromethane | Platinum disc | 0.05 | 0.123 |

Experimental Protocol: Cyclic Voltammetry of Ferrocene [10]

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) in anhydrous acetonitrile or dichloromethane. The salt should be dried in a vacuum oven before use.

-

Analyte Solution: Dissolve ferrocene in the electrolyte solution to a final concentration of 1.0 mM.

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum disc as the working electrode, a platinum wire as the counter electrode, and a suitable reference electrode (e.g., Ag/Ag⁺ or a saturated calomel electrode (SCE) separated by a salt bridge).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Record the cyclic voltammogram by scanning the potential at a defined rate (e.g., 0.10 V/s) through the ferrocene/ferrocenium redox couple (typically from ~0 V to ~0.8 V vs. SCE).

Caption: Experimental workflow for cyclic voltammetry.

This guide highlights the principal applications of this compound and its analogs in organic synthesis. By providing a combination of theoretical background, tabulated data, and practical experimental protocols, researchers can more effectively leverage these powerful reagents and catalysts to achieve their synthetic goals.

References

- 1. nbinno.com [nbinno.com]

- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 3. Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Nucleoside Triphosphates from 2'-3'-Protected Nucleosides Using Trimetaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Tetrabutylammonium Phosphate as an Ion-Pairing Reagent in HPLC: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of tetrabutylammonium phosphate (TBAP) as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required for effective method development and analysis of ionic and highly polar compounds, particularly acidic analytes.

Introduction to Ion-Pair Chromatography and this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of components within complex mixtures.[1] However, traditional reversed-phase HPLC faces challenges in retaining and resolving ionic and highly polar compounds due to their limited interaction with nonpolar stationary phases.[1] Ion-pair chromatography (IPC) addresses this by introducing an ion-pairing reagent to the mobile phase. This reagent forms a neutral, hydrophobic ion pair with the charged analyte, enhancing its retention on the reversed-phase column.[1][2]

This compound (TBAP) is a widely used cationic ion-pairing reagent, particularly effective for the analysis of acidic compounds such as nucleotides, organic acids, and chelating agents. The tetrabutylammonium (TBA+) ion, with its quaternary ammonium group and four butyl chains, provides a strong positive charge and significant hydrophobicity. This allows it to form stable, reversible complexes with negatively charged analytes.[1] The resulting ion pair exhibits increased hydrophobicity, leading to improved retention, enhanced peak symmetry, and better overall resolution in reversed-phase systems.[1]

Mechanism of Action

The precise mechanism of ion-pair chromatography is described by two primary models: the partition model and the dynamic ion-exchange model.

-

Partition Model: In this model, the tetrabutylammonium cation (TBA+) and the anionic analyte (A-) form an electrically neutral ion pair in the mobile phase. This neutral complex then partitions onto the hydrophobic stationary phase (e.g., C18). The extent of retention is influenced by the hydrophobicity of the ion pair and the composition of the mobile phase.

-

Dynamic Ion-Exchange Model: This model proposes that the hydrophobic alkyl chains of the TBA+ ions adsorb onto the stationary phase, creating a dynamic, positively charged surface. This modified surface then acts as an ion-exchanger, retaining the anionic analytes through electrostatic interactions.

In practice, the retention mechanism is often a combination of both models. The following diagram illustrates the fundamental interactions in ion-pair chromatography with TBAP.

References

Methodological & Application

Utilizing Tetrabutylammonium Phosphate as an Electrolyte in Electrochemical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium phosphate (TBAP), specifically in its monobasic or dihydrogen phosphate form, is a quaternary ammonium salt that serves as a supporting electrolyte in non-aqueous electrochemical investigations. While less common than its hexafluorophosphate (TBAPF₆) and tetrafluoroborate (TBATFB) counterparts, TBAP offers an alternative for researchers, particularly in applications where the presence of fluoride ions is undesirable. Its primary function is to enhance the conductivity of organic solvents, which typically exhibit low ionic conductivity, thereby minimizing the iR drop (potential drop due to solution resistance) and ensuring accurate measurement of the electrode potential. This is critical for obtaining reliable and reproducible data in techniques like cyclic voltammetry, which is widely used in drug development to study the redox properties of pharmaceutical compounds. Understanding a drug's electrochemical behavior can provide valuable insights into its metabolic pathways, potential for oxidative stress, and mechanisms of action.

Physicochemical Properties and Data Presentation

Quantitative electrochemical data for this compound as a supporting electrolyte is not as extensively documented in the literature as it is for other tetrabutylammonium salts. However, some of its general properties are known. It is commercially available as a white, crystalline powder, often in a high-purity or HPLC grade.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | (C₄H₉)₄N⁺ • H₂PO₄⁻ | [2] |

| Molecular Weight | 339.45 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Form | Powder |

Table 2: Solubility of Tetrabutylammonium Salts in Common Organic Solvents

The solubility of this compound is expected to be similar to other tetrabutylammonium salts, which are generally soluble in polar organic solvents.[3]

| Solvent | Expected Solubility |

| Acetonitrile (ACN) | High |

| Dimethylformamide (DMF) | High |

| Dimethyl sulfoxide (DMSO) | High |

| Dichloromethane (DCM) | Moderate |

| Acetone | High |

| Methanol | Moderate |

| Ethanol | Moderate |

| Toluene | Low |

| Hexane | Low |

Table 3: Electrochemical Properties of this compound (Qualitative)

While specific quantitative data is limited, one supplier notes its use in formulating electrolytes for batteries and fuel cells to improve conductivity.[4]

| Property | Description | Reference |

| Electrochemical Window | The potential range within which the electrolyte is electrochemically inert. Specific values for TBAP are not widely reported and should be determined experimentally in the solvent of choice. | |

| Ionic Conductivity | Contributes to improved conductivity in electrochemical systems.[4] Quantitative values in various solvents are not readily available. | [4] |

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be utilized as a supporting electrolyte.

Protocol 1: Preparation of a Standard Electrolyte Solution

Objective: To prepare a 0.1 M solution of this compound in acetonitrile for use in electrochemical studies.

Materials:

-

This compound monobasic (high purity/HPLC grade)

-

Anhydrous acetonitrile (ACN)

-

Volumetric flask (e.g., 50 mL or 100 mL)

-

Analytical balance

-

Spatula

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox (recommended for rigorous anhydrous conditions)

Procedure:

-

Drying the Electrolyte: Dry the required amount of this compound in a vacuum oven at a suitable temperature (e.g., 60-80°C) for several hours to remove any absorbed water.

-

Weighing the Electrolyte: In a moisture-free environment (ideally inside a glovebox or under a stream of inert gas), accurately weigh the amount of dried this compound needed to prepare the desired volume of 0.1 M solution (e.g., for 50 mL of 0.1 M solution, weigh 0.170 g).

-

Dissolution: Transfer the weighed electrolyte to the volumetric flask.

-

Adding the Solvent: Add a small amount of anhydrous acetonitrile to the flask to dissolve the solid. Gently swirl the flask to aid dissolution.

-

Bringing to Volume: Once the solid is completely dissolved, carefully add anhydrous acetonitrile to the calibration mark of the volumetric flask.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the electrolyte solution in a tightly sealed container under an inert atmosphere to prevent moisture absorption. For long-term storage, refrigeration may be considered.

Protocol 2: Determination of the Electrochemical Window using Cyclic Voltammetry

Objective: To determine the potential range over which the 0.1 M this compound/acetonitrile electrolyte is electrochemically stable.

Materials:

-

Prepared 0.1 M this compound in acetonitrile

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode - SCE)

-

Potentiostat

-

Inert gas supply

Procedure:

-

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Electrolyte Addition: Fill the cell with the 0.1 M this compound in acetonitrile solution.

-

Deaeration: Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert gas blanket over the solution throughout the experiment.

-

Cyclic Voltammetry Setup:

-

Connect the electrodes to the potentiostat.

-

Set the potential range to a wide window (e.g., -3.0 V to +3.0 V vs. the reference electrode).

-

Set a suitable scan rate (e.g., 100 mV/s).

-

-

Data Acquisition: Run the cyclic voltammetry experiment.

-

Data Analysis:

-

Observe the resulting voltammogram. The electrochemical window is the potential range where no significant current (apart from the background capacitive current) is observed.

-

The anodic (positive) and cathodic (negative) limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 mA/cm²).

-

Mandatory Visualizations

Caption: General workflow for an electrochemical experiment using cyclic voltammetry.

Caption: The role of this compound as a supporting electrolyte.

References

Application Notes and Protocols for Preparing a Mobile Phase with Tetrabutylammonium Phosphate for HPLC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In High-Performance Liquid Chromatography (HPLC), the separation of ionic and highly polar analytes on reversed-phase columns can be challenging due to poor retention and peak shape. Ion-pair chromatography is a widely used technique to overcome these challenges. Tetrabutylammonium (TBA) salts, such as tetrabutylammonium phosphate (TBAP), are effective cationic ion-pairing reagents.[1][2][3] TBAP works by forming a neutral ion-pair with negatively charged analytes in the mobile phase. This increases the hydrophobicity of the analyte complex, leading to enhanced retention and improved resolution on non-polar stationary phases like C18.[1][2][3]

This document provides detailed application notes and protocols for the preparation of a mobile phase containing this compound for use in HPLC analysis, particularly for the separation of nucleotides, organic acids, and other anionic compounds.

Data Presentation: Typical Mobile Phase Compositions

The following table summarizes typical concentrations and conditions for mobile phases containing tetrabutylammonium salts used in ion-pair reversed-phase HPLC.

| Ion-Pair Reagent | Reagent Concentration | Buffer Component | Buffer Concentration | pH | Organic Modifier | Application Example |

| Tetrabutylammonium Hydrogen Sulfate | 2.3 mM | Potassium Dihydrogen Phosphate (KH₂PO₄) | 215 mM | Not specified | 4% Acetonitrile | Analysis of adenine nucleotides and creatine compounds in myocardial tissue.[4] |

| Tetrabutylammonium Hydrogen Sulfate | 4 mM | Potassium Dihydrogen Phosphate (KH₂PO₄) | 0.1 M | 6.0 | 20% Methanol | Separation of mono-, di-, and tri-phosphate nucleotides from cell extracts. |

| Tetrabutylammonium Hydrogen Sulfate | Not specified | Phosphate Buffer | Not specified | 6.0 | 2-30% Acetonitrile (gradient) | Quantification of nucleotides and nucleosides in renal epithelium and urine.[5] |

| Tetrabutylammonium Hydroxide | 15 mM | Ammonium Acetate | 50 mM | 7.0 | 32% Acetonitrile | Separation and characterization of low-molecular-weight heparins. |

| This compound | 5 mM (from 0.5 M stock) | Not specified (pre-buffered) | Not specified | Not specified | Methanol-water mixture | General protocol for acidic sample analysis.[6][7] |

| Tetrabutylammonium Bromide | Not specified | Potassium Phosphate | Not specified | Not specified | Acetonitrile | Analysis of GTP, GDP, and GMP.[2] |

Experimental Protocols

This section provides a detailed methodology for preparing a mobile phase containing this compound.

Reagents and Materials

-

This compound (TBAP), monobasic, HPLC grade

-

Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade

-

Dipotassium hydrogen phosphate (K₂HPO₄) or Potassium hydroxide (KOH), HPLC grade (for pH adjustment)

-

Phosphoric acid (H₃PO₄), HPLC grade (for pH adjustment)

-

HPLC grade water

-

HPLC grade acetonitrile or methanol

-

Volumetric flasks (1 L)

-

Graduated cylinders

-

Magnetic stirrer and stir bars

-

Calibrated pH meter

-

0.22 µm or 0.45 µm membrane filters for aqueous and organic solvents

-

Solvent filtration apparatus

-

Ultrasonic bath for degassing

Preparation of Stock Solutions

It is often practical to prepare more concentrated stock solutions of the buffer and the ion-pairing reagent, which can then be diluted to the final desired concentration.

2.1. Preparation of 0.5 M this compound (TBAP) Stock Solution

-

Accurately weigh 169.65 g of this compound monobasic.

-

Transfer the solid to a 1 L volumetric flask.

-

Add approximately 800 mL of HPLC grade water.

-

Mix using a magnetic stirrer until the solid is completely dissolved.

-

Once dissolved, bring the volume to the 1 L mark with HPLC grade water.

-

This solution can be stored at 4°C for a limited time, though fresh preparation is recommended.

2.2. Preparation of 0.5 M Potassium Phosphate Buffer Stock Solution

-

To prepare a buffer with a specific pH (e.g., pH 6.0):

-

Prepare a 0.5 M solution of potassium dihydrogen phosphate (KH₂PO₄) by dissolving 68.05 g in 1 L of HPLC grade water.

-

Prepare a 0.5 M solution of dipotassium hydrogen phosphate (K₂HPO₄) by dissolving 87.09 g in 1 L of HPLC grade water.

-